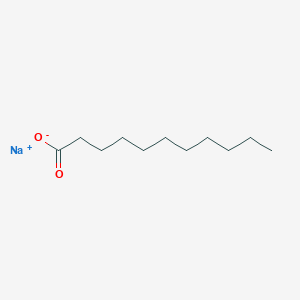

sodium;undecanoate

Description

Sodium undecanoate (C₁₁H₂₂O₂·Na) is a sodium salt of undecanoic acid, a medium-chain fatty acid. It appears as a white solid with solubility in both water and organic solvents, making it versatile for industrial and biomedical applications. Its synthesis involves the reaction of undecanoic acid with a base, followed by crystallization and purification .

Properties

IUPAC Name |

sodium;undecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2.Na/c1-2-3-4-5-6-7-8-9-10-11(12)13;/h2-10H2,1H3,(H,12,13);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOOPHYLANWVUDY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium undecanoate can be synthesized through the neutralization of undecanoic acid with sodium hydroxide. The reaction typically involves dissolving undecanoic acid in a suitable solvent, such as ethanol, and then adding a stoichiometric amount of sodium hydroxide. The mixture is stirred until the reaction is complete, resulting in the formation of sodium undecanoate and water as a byproduct.

Industrial Production Methods: In an industrial setting, sodium undecanoate can be produced by reacting undecanoic acid with sodium carbonate or sodium bicarbonate. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying. This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Hydrolysis Reactions

Sodium undecanoate undergoes hydrolysis under acidic or enzymatic conditions to regenerate undecanoic acid:

-

Conditions : Acidic media (e.g., HCl) or esterase enzymes in biological systems .

-

Applications : This reaction is critical in drug delivery, where esterases cleave testosterone undecanoate (a derivative) to release free testosterone .

Oxidation Reactions

Oxidation of sodium undecanoate yields undecanoic acid or shorter-chain carboxylic acids depending on the oxidizing agent:

-

Key Reagents : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) .

-

Mechanism : Radical-mediated cleavage of the alkyl chain, producing CO₂ and water as byproducts .

Reduction Reactions

Reduction with strong agents converts sodium undecanoate to undecanol:

-

Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) .

-

Outcome : The carboxylate group is reduced to a primary alcohol, retaining the 11-carbon chain .

Substitution Reactions

Halogenation reactions introduce halogens at the alpha position:

-

Reagents : Chlorine (Cl₂) or bromine (Br₂) with catalytic Lewis acids .

-

Products : α-halogenated derivatives used in surfactants and polymer synthesis .

Surfactant Behavior and Drug Delivery

Sodium undecanoate’s amphiphilic structure enables micelle formation, enhancing solubility of hydrophobic drugs:

| Property | Value | Application |

|---|---|---|

| Critical Micelle Concentration | 0.1–1.0 mM | Emulsion stabilization |

| Partition Coefficient (Log P) | 3.2 ± 0.5 | Drug permeability enhancement |

-

Mechanism : Disrupts lipid bilayers via electrostatic interactions between its carboxylate group and membrane phospholipids .

Metabolic Pathways

In vivo, sodium undecanoate is metabolized via β-oxidation:

-

Pharmacokinetic Data :

Comparative Reactivity

Sodium undecanoate’s reactivity differs from homologous salts due to its chain length:

| Compound | Carbon Chain | Reactivity with Halogens |

|---|---|---|

| Sodium decanoate | C10 | Lower |

| Sodium undecanoate | C11 | Moderate |

| Sodium dodecanoate | C12 | Higher |

Scientific Research Applications

Applications in Drug Delivery

Sodium undecanoate has been investigated for its role as a permeation enhancer in drug delivery systems, particularly for improving the oral bioavailability of drugs that have poor solubility.

Case Study: Intestinal Permeation Enhancement

A study demonstrated that sodium undecanoate significantly improved the permeability of model drugs across Caco-2 cell monolayers, which are used to simulate intestinal absorption. The results indicated:

- Increased Permeability : Sodium undecanoate enhanced the permeability constant for several compounds.

- Safety Profile : The study reported minimal cytotoxicity at effective concentrations, suggesting a favorable safety profile for clinical applications .

| Parameter | Control (No Enhancer) | With Sodium Undecanoate |

|---|---|---|

| Average (cm/s) | 0.001 | 0.005 |

| Cell Viability (%) | 95 | 92 |

Therapeutic Applications

Sodium undecanoate has been studied for its potential therapeutic applications, particularly in hormone replacement therapy.

Case Study: Testosterone Replacement Therapy

Research has explored the use of undecanoate esters, including sodium undecanoate, in testosterone replacement therapy (TRT). Key findings include:

- Pharmacokinetics : A population pharmacokinetic model was developed for testosterone undecanoate, showing that administration every 8 weeks could maintain testosterone levels within the normal physiological range more effectively than the standard 10-week regimen .

- Patient Outcomes : In clinical trials, patients receiving testosterone undecanoate exhibited significant improvements in symptoms related to hypogonadism, with a high percentage maintaining testosterone levels above the therapeutic threshold .

Mechanistic Insights

The mechanisms by which sodium undecanoate enhances drug absorption involve both physical and chemical interactions:

- Electrostatic Interactions : The negatively charged carboxylate group can interact with positively charged drug molecules or biological membranes, facilitating transport across barriers .

- Surfactant Properties : As a surfactant, sodium undecanoate can disrupt lipid bilayers, enhancing permeability without causing significant cellular damage .

Conclusion and Future Directions

Sodium undecanoate presents promising applications in drug delivery systems and hormone replacement therapies due to its ability to enhance drug solubility and absorption while maintaining a favorable safety profile. Future research should focus on:

- Optimizing formulations for specific therapeutic applications.

- Conducting long-term safety studies to assess chronic exposure effects.

- Exploring additional uses in other therapeutic areas such as antifungal treatments or as a carrier for peptide drugs.

The versatility of sodium undecanoate positions it as a valuable compound in pharmaceutical sciences, warranting further investigation into its mechanisms and applications.

Mechanism of Action

The mechanism of action of sodium undecanoate is primarily related to its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for the formation of micelles and emulsions. This property is utilized in various applications, including drug delivery and emulsion stabilization. Sodium undecanoate interacts with lipid membranes, altering their structure and permeability, which can affect cellular processes.

Comparison with Similar Compounds

Key Properties :

- Chemical Stability : Stable under recommended storage conditions (dry, cool environments), but requires precautions against strong oxidizers .

- Applications : Used in synthesizing lubricants, lipids, and copolymers for antiviral agents (e.g., Zika virus inhibitors) .

Comparison with Other Undecanoate Esters

Sodium undecanoate shares structural similarities with esterified undecanoate compounds, differing primarily in functional groups and biological activity.

Testosterone Undecanoate

- Structure: Esterified form of testosterone with an undecanoic acid side chain (C₂₇H₄₄O₃).

- Pharmacokinetics :

- Efficacy: Induces azoospermia in 80%–90% of Asian males at 200 mg doses, but only 60% efficacy in non-Asian populations without adjunct hormones . Maintains stable androgen levels for prolonged periods, enabling applications in benign prostatic hyperplasia (BPH) research .

- Side Effects : Reduces HDL cholesterol by 10%–20%, increases hemoglobin, and may cause acne or androgenic alopecia .

Nandrolone Undecanoate

- Structure: 19-Nortestosterone esterified with undecanoic acid (C₂₈H₄₄O₃).

Estradiol Undecanoate

- Structure: Estradiol conjugated with undecanoic acid (C₂₆H₄₄O₃).

- Stability: Chemically stable under recommended storage conditions, similar to sodium undecanoate .

Table 1: Key Differences Among Undecanoate Derivatives

| Compound | Primary Use | Administration Route | Bioavailability | Duration of Action |

|---|---|---|---|---|

| Sodium Undecanoate | Industrial synthesis, antivirals | N/A (chemical reagent) | N/A | N/A |

| Testosterone Undecanoate | Male contraception, BPH induction | Intramuscular, oral | High (injection) | 2–3 weeks |

| Nandrolone Undecanoate | Veterinary muscle growth | Intramuscular | Moderate | 2–3 weeks |

| Estradiol Undecanoate | Hormone therapy (research) | Subcutaneous | High | Weeks to months |

Comparison with Saturated Fatty Acid Sodium Salts

Sodium undecanoate (C11:0) belongs to a homologous series of saturated fatty acid salts. Chain length critically influences physical properties and applications:

Caprate Sodium (C10:0)

- Solubility : Higher water solubility than C11:0 due to shorter chain.

- Applications : Food preservatives, antimicrobial agents .

Laurate Sodium (C12:0)

Table 2: Chain-Length-Dependent Properties

| Sodium Salt | Chain Length | Melting Point (°C) | Water Solubility | Common Uses |

|---|---|---|---|---|

| Caprate (C10) | 10 | ~15–20 | High | Food preservation |

| Undecanoate (C11) | 11 | ~25–30 | Moderate | Lubricants, antivirals |

| Laurate (C12) | 12 | ~40–45 | Low | Detergents, cosmetics |

Q & A

Q. What are the molecular characteristics of sodium undecanoate, and how are they determined experimentally?

Sodium undecanoate (C11H21NaO2) is a saturated fatty acid sodium salt with a molecular weight of 208.3 g/mol. Its structure consists of an 11-carbon chain with a carboxylate group bound to sodium. Key analytical methods include:

Q. What is the standard synthetic route for sodium undecanoate in laboratory settings?

Sodium undecanoate is synthesized via neutralization of undecanoic acid with sodium hydroxide: Method :

Q. How is sodium undecanoate quantified in complex matrices like biological samples?

Chromatographic techniques are preferred:

Q. What factors influence the stability of sodium undecanoate in laboratory storage?

Stability is affected by:

Q. How is purity assessed for sodium undecanoate in research-grade preparations?

Key methods :

- Titration : Acid-base titration to determine free fatty acid content.

- Chromatography : GC or HPLC to detect impurities (e.g., shorter-chain fatty acids).

- Melting Point Analysis : Compare observed vs. literature values (expected ~250°C). Purity ≥99% is critical for reproducible experimental outcomes .

Advanced Research Questions

Q. How is sodium undecanoate utilized as an analytical standard in lipidomics research?

Applications :

Q. What role does sodium undecanoate play in studying fatty acid metabolism?

Methodological Approaches :

Q. How can researchers investigate sodium undecanoate’s interactions with proteins or surfactants?

Techniques :

Q. What advanced strategies are used for impurity profiling in sodium undecanoate batches?

Workflow :

Q. How to validate analytical methods for sodium undecanoate in compliance with regulatory guidelines?

Validation Parameters :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.